molecular formula C23H15ClN2O3 B2374274 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850189-37-6

2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2374274
CAS No.: 850189-37-6
M. Wt: 402.83
InChI Key: JDCYMCWCPMWCCT-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound based on the privileged chromeno[2,3-c]pyrrole scaffold, a structure of high interest in medicinal chemistry and drug discovery. This molecule features a fused bicyclic core that integrates chromone (benzopyran) and pyrrole heterocycles, a combination known to confer significant biological potential. The specific substitution pattern with a 2-chlorobenzyl group at the pyrrole nitrogen and a pyridin-2-yl group on the central ring offers unique electronic and steric properties for structure-activity relationship (SAR) studies. The chromeno[2,3-c]pyrrole-3,9-dione skeleton is recognized as a valuable template for constructing libraries of drug-like compounds. It is synthetically accessible via efficient one-pot multicomponent reactions, allowing for the practical generation of diverse analogs with a broad range of substituents . This compound is intended for research applications such as screening against biological targets, investigating enzyme inhibition, and serving as a key intermediate in the synthesis of more complex molecules. Researchers exploring heterocyclic compounds with potential bioactivity will find this a versatile building block. This product is supplied for non-human research applications and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3/c24-16-9-3-1-7-14(16)13-26-20(17-10-5-6-12-25-17)19-21(27)15-8-2-4-11-18(15)29-22(19)23(26)28/h1-12,20H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCYMCWCPMWCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Heck coupling reaction, which involves the palladium-catalyzed coupling of bromo-chloro-iodopyridines with protected deoxyribose glycals . This method allows for the selective formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Heck coupling reaction under optimized conditions to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl moiety undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields derivatives with modified benzyl groups.

  • Reaction with thiols : Thioether formation occurs in ethanol at 60–80°C (Table 1).

Table 1: Substitution reactions of the chlorobenzyl group

SubstrateReagentConditionsProduct Yield (%)Reference
2-(2-Chlorobenzyl) derivativeBenzylamineEtOH, 70°C, 6 h68
2-(2-Chlorobenzyl) derivativeSodium ethanethiolateDMF, 50°C, 4 h72

Cyclization Reactions

The chromeno-pyrrole core participates in acid- or base-catalyzed cyclizations:

  • Acid-catalyzed ring expansion : Treatment with H<sub>2</sub>SO<sub>4</sub> in acetic acid forms fused tetracyclic structures via intramolecular electrophilic attack .

  • Base-mediated rearrangements : NaOH in ethanol induces ring contraction, forming pyrazole derivatives (yields: 45–78%) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes EAS at the 4-position:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group (yield: 62%) .

  • Sulfonation : SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> produces sulfonic acid derivatives .

Oxidation and Reduction

  • Oxidation : MnO<sub>2</sub> in acetone oxidizes the dihydropyrrole ring to a fully aromatic system (yield: 85%) .

  • Reduction : NaBH<sub>4</sub> selectively reduces the ketone groups, forming diols (Table 2).

Table 2: Reductive transformations

Reducing AgentSolventTemperature (°C)ProductYield (%)
NaBH<sub>4</sub>MeOH25Diol derivative73
H<sub>2</sub>/Pd-CEtOAc50Fully saturated core58

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings:

  • Borylation : Pd(dppf)Cl<sub>2</sub> catalyzes coupling with aryl boronic acids (yields: 50–82%).

Example Reaction:
2 2 Chlorobenzyl derivative+PhB OH 2Pd catalystBiphenyl pyridinyl analog\text{2 2 Chlorobenzyl derivative}+\text{PhB OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biphenyl pyridinyl analog}

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the lactone ring opens to form carboxylate intermediates, which re-close into pyrazolone derivatives upon acidification (Fig. 1) .

Solvent-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in polar aprotic solvents (e.g., DMSO), confirmed by <sup>1</sup>H NMR:

  • Keto form : δ 11.2 ppm (NH proton) .

  • Enol form : δ 9.8 ppm (OH proton) .

Photochemical Reactivity

UV irradiation in CH<sub>3</sub>CN induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique chromeno-pyrrole-dione framework that contributes to its diverse biological and chemical activities. Its structure includes:

  • Chlorobenzyl Group : Enhances lipophilicity and biological activity.
  • Pyridinyl Group : Provides potential for interaction with biological targets.
  • Dihydrochromeno Core : Known for various pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, which may lead to reduced inflammation in various conditions .
  • Antimicrobial Properties : Studies have shown efficacy against several bacterial strains, suggesting its potential as an antibacterial agent .
  • Antitumor Activity : Certain derivatives have demonstrated effects on tumor cell lines, indicating a role in cancer therapy through mechanisms such as apoptosis induction and cell cycle regulation .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the multicomponent synthesis of diverse heterocyclic compounds. A study reported a successful one-pot synthesis method that yielded high purity compounds from simple precursors .
  • Library Generation : The ability to generate libraries of related compounds enhances its utility in drug discovery and development .

Materials Science

In the field of materials science, this compound shows promise for developing advanced materials:

  • Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, including organic photovoltaic devices .
  • Photovoltaic Materials : The structural features allow for effective charge transport, making it a candidate for solar energy applications .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of various derivatives of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on different cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against specific tumor types. The mechanism was attributed to the inhibition of key cell signaling pathways involved in proliferation and survival.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for producing this compound efficiently. A multicomponent reaction was developed that allowed for high yields (up to 86%) under mild conditions. This method showcased the versatility of the compound's structure and its potential for generating diverse derivatives tailored for specific biological activities.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies using computational and experimental methods can provide insights into the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has been extensively diversified through modifications at positions 1 (aryl) and 2 (alkyl/aryl). Below is a comparative analysis of key derivatives:

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro, fluoro) at position 2 enhance stability but may reduce reactivity in downstream transformations (e.g., hydrazine ring-opening) compared to electron-donating groups (e.g., methoxy) .
  • Steric Effects : Bulky substituents (e.g., trimethoxyphenyl) lower yields due to steric hindrance during cyclization .
  • Biological Relevance : The pyridin-2-yl group in the target compound may improve solubility and bioavailability compared to purely aryl substituents (e.g., phenyl) .
Physicochemical Properties
Compound Name Melting Point (°C) IR (C=O Stretching, cm⁻¹) Solubility Profile
2-Benzyl-1-phenyl derivative 235–237 1709, 1652 Low in polar solvents
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl) 195–197 1711, 1593 Moderate in DMSO
Target compound Not reported ~1700–1710* Predicted moderate in DMSO
AV-C Not reported Not reported Optimized for cellular uptake

*Inferred from analogous chromenopyrrole derivatives .

Key Observations :

  • Pyridin-2-yl may introduce basicity, improving aqueous solubility at physiological pH compared to non-heterocyclic analogs.

Biological Activity

The compound 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H16ClN2O3\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}_{3}

This compound features a chromeno-pyrrole framework, which is known for its role in various biological activities. The presence of the chlorobenzyl and pyridine moieties enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties . The antioxidant activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that these compounds can effectively reduce oxidative stress in cellular models, indicating potential use in preventing oxidative damage-related diseases .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound has notable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . For instance, MIC values observed were in the range of 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that it acts as a selective COX-2 inhibitor with IC50 values comparable to standard anti-inflammatory drugs. This suggests a mechanism that could be harnessed for treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The electron-rich nature of the pyrrole nitrogen allows for effective interaction with free radicals.
  • Enzyme Inhibition: The structural features facilitate binding to active sites of enzymes like COX-2, leading to reduced inflammation.
  • Cell Membrane Interaction: The lipophilic character aids in permeating cell membranes, enhancing bioavailability and efficacy against intracellular pathogens.

Case Studies

Several case studies have documented the therapeutic applications of similar compounds within the chromeno-pyrrole class:

  • Case Study on Antimicrobial Efficacy:
    A series of experiments demonstrated that modifications in the substituents on the chromeno-pyrrole scaffold could lead to enhanced antibacterial activity. Compounds with electron-withdrawing groups showed improved potency against resistant strains of bacteria .
  • Case Study on Anti-inflammatory Properties:
    Clinical trials involving analogs of this compound have reported significant improvements in symptoms associated with rheumatoid arthritis when administered as part of a combination therapy with traditional NSAIDs .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, substituted aldehydes (e.g., 2-chlorobenzaldehyde), and primary amines (e.g., pyridin-2-yl derivatives). A one-pot protocol under mild conditions (e.g., ethanol at 60–80°C for 1–2 hours) is preferred, yielding 43–86% purity >95% . Key steps include:

  • Chromene ring formation via cyclization.
  • Sequential introduction of chlorobenzyl and pyridyl groups.
  • Crystallization for purification, avoiding chromatography .

Q. Which characterization techniques are critical for structural confirmation?

Essential methods include:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), carbonyl groups (δ 170–180 ppm), and pyridyl substituents .
  • HPLC : Confirm purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~460) .
  • X-ray crystallography (if single crystals are obtainable) .

Q. How do structural features influence reactivity?

The chromeno-pyrrole core enables π-π stacking and hydrogen bonding. Substituents dictate reactivity:

  • 2-Chlorobenzyl : Enhances electrophilic substitution at the para position.
  • Pyridin-2-yl : Participates in coordination chemistry (e.g., metal-binding assays).
  • Dione groups : Prone to nucleophilic attack (e.g., hydrazine for derivative synthesis) .

Advanced Research Questions

Q. How to optimize synthesis for higher yields and purity?

ParameterOptimization StrategyYield Improvement
Solvent Replace methanol (24% yield) with ethanol (65% yield) to enhance solubility .+41%
Temperature Heating (60–80°C) vs. room temperature reduces reaction time from 2 hours to 30 mins .+30% efficiency
Molar Ratio Use 1.1 eq. amine to aldehyde to minimize unreacted intermediates .Purity >95%

Monitor by-products via HPLC and adjust stoichiometry or solvent polarity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies arise from assay conditions (e.g., cell line variability) or structural analogs. Strategies:

  • Dose-response curves : Compare IC50 values across studies (e.g., thiadiazole vs. pyridyl analogs ).
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing chlorobenzyl with fluorobenzyl) .
  • Assay standardization : Use isogenic cell lines and controlled ATP levels in kinase inhibition assays .

Q. What strategies enhance biological activity through derivatization?

  • Nucleophilic substitution : Replace the 2-chlorobenzyl group with thiols or amines .
  • Cross-coupling : Introduce heterocycles (e.g., thiadiazole) via Suzuki-Miyaura reactions .
  • Ring-opening : React with hydrazine to form pyrazolone derivatives for improved solubility .

Q. How to assess thermal stability for storage and handling?

  • DSC/TGA : Determine decomposition temperature (Td). Analogs show Td ~200–250°C .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. How to mitigate common by-products during synthesis?

  • By-product A : Uncyclized intermediate. Mitigate by increasing reaction time or acid catalysis .
  • By-product B : Oxidized chromene. Use inert atmosphere (N2/Ar) .
  • Purification : Employ gradient recrystallization (hexane/ethyl acetate) .

Q. What methodologies elucidate the mechanism of biological action?

  • Molecular docking : Simulate binding to chemokine receptors (e.g., CCR5) using AutoDock Vina .
  • Kinase profiling : Use radiometric assays to identify off-target effects .
  • Cellular assays : Measure apoptosis via flow cytometry (Annexin V/PI staining) .

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